molecular formula C9H12ClN3O B2580571 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride CAS No. 64928-55-8

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

Cat. No. B2580571
CAS RN: 64928-55-8
M. Wt: 213.67
InChI Key: VFQPYJTVVDTJSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(2-Aminoethyl)maleimide hydrochloride” is a compound that can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .


Synthesis Analysis

The synthesis of 2-aminoethyl methacrylate-based polymers involves free-radical solution polymerization. A study details the copolymerization of 2-hydroxyethyl methacrylate with various monomers using α,α′-azobisisobutyronitrile as an initiator .


Molecular Structure Analysis

The molecular structure analysis of a methacrylate monomer similar to 2-aminoethyl methacrylate was conducted using X-ray diffraction, FT-IR, and FT-Raman spectra .


Chemical Reactions Analysis

The chemical reactions of poly (2-aminoethyl methacrylate) include degradation in alkaline media . This degradation involves elimination of 2-aminoethanol and formation of 2-hydroxyethyl methacrylamide repeat units .


Physical And Chemical Properties Analysis

Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The physical properties of cationic poly (2-aminoethyl-methacrylate)s, focusing on molecular, conformational, and optical characteristics, are crucial for understanding the physical behavior of these polymers.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : The compound has been used in the synthesis of various derivatives, including 1,3-benzothiazol-2(3H)-one and its derivatives, demonstrating its versatility in chemical synthesis (Velikorodov et al., 2011).

  • Formation of Structurally Diverse Libraries : It serves as a starting material in alkylation and ring closure reactions, contributing to the creation of a structurally diverse library of compounds, indicating its importance in medicinal chemistry (Roman, 2013).

  • Use in Microbial Studies : This compound has been utilized in the synthesis of new pyridine derivatives for microbial studies, suggesting its role in the development of potential antimicrobial agents (Patel et al., 2007).

Pharmacological Applications

  • Antiproliferative Activity : Novel derivatives synthesized using this compound have shown antiproliferative activity against human cancer cell lines, highlighting its potential in cancer research (Hranjec et al., 2012).

  • Corrosion Inhibition : Benzimidazole derivatives, related to this compound, have been studied as corrosion inhibitors for mild steel in acidic media, indicating its potential industrial applications (Tang et al., 2013).

  • Crystallographic Studies : The compound has been used in synthesizing new 1,3,5-triazines for crystallographic studies, contributing to the understanding of molecular structures (Patricio-Rangel et al., 2020).

Environmental and Analytical Chemistry

  • Environmental Analysis : Benzotriazole and benzothiazole derivatives, closely related to this compound, have been analyzed in human urine, indicating its relevance in environmental and exposure studies (Asimakopoulos et al., 2013).

Safety And Hazards

The safety data sheet for a related compound, “Tris[2-(dimethylamino)ethyl]amine”, indicates that it causes severe skin burns and eye damage . Precautionary measures include washing skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

A series of copolymers of di(ethylene glycol) methyl ether methacrylate (D) and 2-aminoethyl methacrylate (A) (P(D-co-A)) with variable ratios of comonomers were synthesized using atom transfer radical polymerization . These copolymers have potential applications in nanoparticle functionalization .

properties

IUPAC Name

3-(2-aminoethyl)-1H-benzimidazol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O.ClH/c10-5-6-12-8-4-2-1-3-7(8)11-9(12)13;/h1-4H,5-6,10H2,(H,11,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPYJTVVDTJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride

CAS RN

64928-55-8
Record name 1-(2-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.